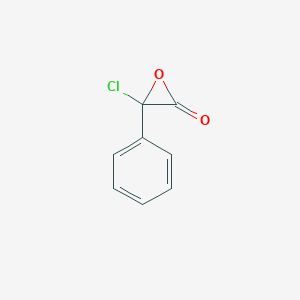![molecular formula C13H14O B14262082 {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 168415-01-8](/img/structure/B14262082.png)
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a prop-1-yn-1-yl group and a but-2-en-1-yl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Preparation of the Prop-1-yn-1-yl Group: This can be achieved through the reaction of propargyl bromide with a suitable base such as sodium amide in liquid ammonia.
Formation of the But-2-en-1-yl Ether Group: This step involves the reaction of but-2-en-1-ol with a suitable etherifying agent such as sodium hydride in the presence of a solvent like tetrahydrofuran.
Coupling Reaction: The final step involves coupling the prop-1-yn-1-yl group with the benzene ring, followed by the introduction of the but-2-en-1-yl ether group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-yn-1-yl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the but-2-en-1-yl ether group, converting it into a saturated ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-yn-1-yl group can act as a reactive site for covalent bonding with target molecules, while the but-2-en-1-yl ether group can influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene: Features a prop-1-yn-1-yl group and a but-2-en-1-yl ether group.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to the combination of its prop-1-yn-1-yl and but-2-en-1-yl ether groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
168415-01-8 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-but-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h2-6,8-9H,11-12H2,1H3 |
Clé InChI |
DNSNVXRQBOWFTM-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
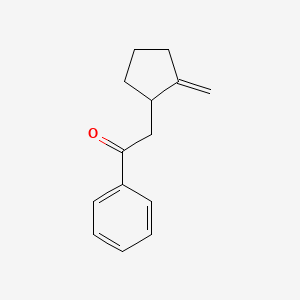
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
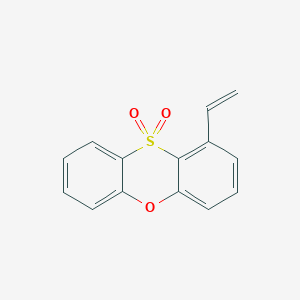
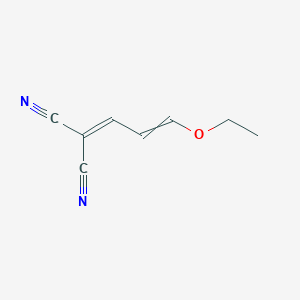
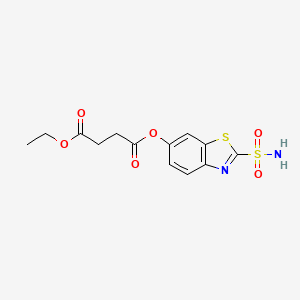
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
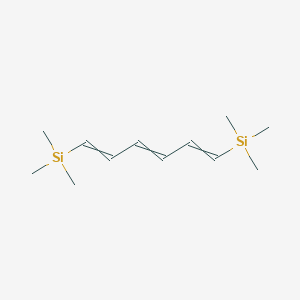
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

